1,11-Dioxacycloicosane-2,12-dione is a synthetic compound notable for its potential applications in polymer chemistry, particularly in the development of biodegradable materials. This compound is derived from fatty acids and has garnered interest due to its structural properties and the possibility of being used as a monomer in the synthesis of various polyesters and poly(lactones).
1,11-Dioxacycloicosane-2,12-dione is classified as a dioxacyclo compound, specifically featuring a bicyclic structure with two ether linkages. It is synthesized from 9-hydroxynonanoic acid via metal-catalyzed lactonization processes. The compound has been extensively studied for its physical and chemical properties, making it a subject of interest in materials science and organic chemistry .
The synthesis of 1,11-dioxacycloicosane-2,12-dione typically involves the following steps:
The metal catalysts used in this process can vary but are crucial for achieving efficient lactonization. The reaction conditions, including temperature and pressure, are optimized to maximize yield while minimizing by-products.
The molecular formula of 1,11-dioxacycloicosane-2,12-dione is , corresponding to a molecular weight of approximately 312.5 g/mol . The structure features:
InChI=1S/C18H32O4/c19-17-13-9-5-1-3-7-11-15-21-18(20)14-10-6-2-4-8-12-16-22-17/h1-16H2
KDZSXENKORTDQS-UHFFFAOYSA-N
This structural information aids in understanding the compound's reactivity and potential applications in polymer synthesis.
1,11-Dioxacycloicosane-2,12-dione can participate in various chemical reactions typical of dioxacycles:
The reactions involving this compound often require specific conditions such as controlled temperature and the presence of catalysts to ensure successful polymerization or cross-linking.
The mechanism by which 1,11-dioxacycloicosane-2,12-dione functions in polymerization involves:
Data from studies indicate that the resulting polymers exhibit favorable thermal and mechanical properties due to the structural integrity provided by the dioxacyclo framework .
1,11-Dioxacycloicosane-2,12-dione exhibits several notable physical properties:
The chemical properties include:
Relevant analyses such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) provide insights into these properties .
The primary applications of 1,11-dioxacycloicosane-2,12-dione include:
CAS No.: 4208-67-7
CAS No.: 571-72-2
CAS No.: 34981-25-4
CAS No.: 951163-61-4
CAS No.: 2409072-20-2
CAS No.: 85252-29-5